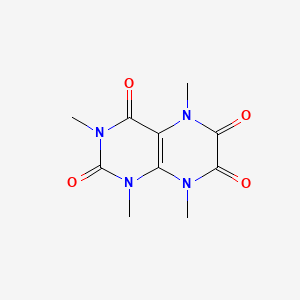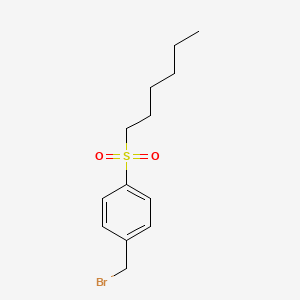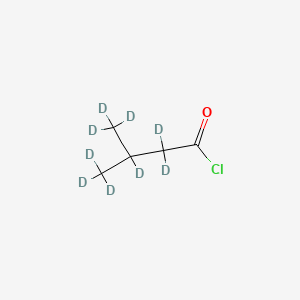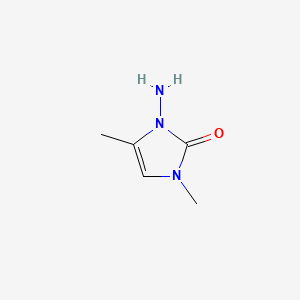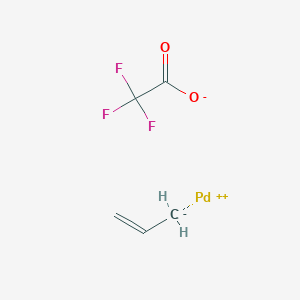
Allylpalladium(II) trifluoroacetate dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allylpalladium(II) trifluoroacetate dimer: is an organometallic compound with the empirical formula C10H10F6O4Pd2 and a molecular weight of 521.01 g/mol . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions . The compound is known for its high reactivity and stability, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allylpalladium(II) trifluoroacetate dimer can be synthesized through the reaction of propene with palladium(II) trifluoroacetate, followed by ion exchange with chloride . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Allylpalladium(II) trifluoroacetate dimer is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Common Reagents and Conditions: The compound is often used with reagents such as aryl halides, alkyl halides, and various ligands under conditions that include inert atmospheres, controlled temperatures, and specific solvents .
Major Products: The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Chemistry: Allylpalladium(II) trifluoroacetate dimer is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . It is a key component in the development of new synthetic methodologies and the optimization of existing ones .
Biology and Medicine: In biological and medicinal research, the compound is used to synthesize complex molecules that can serve as potential drug candidates . Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .
Industry: The compound is also used in industrial applications, including the production of fine chemicals, agrochemicals, and materials science . Its role as a catalyst in various reactions makes it an essential component in the manufacturing processes of these industries .
Mecanismo De Acción
The mechanism of action of allylpalladium(II) trifluoroacetate dimer involves the formation of a π-allyl palladium complex . This complex undergoes various transformations, including oxidative addition, reductive elimination, and transmetalation, to facilitate the desired chemical reactions . The molecular targets and pathways involved in these processes are primarily related to the activation and functionalization of carbon-hydrogen and carbon-carbon bonds .
Comparación Con Compuestos Similares
- Allylpalladium(II) chloride dimer
- Dichlorobis(1,5-cyclooctadiene)palladium(II)
- Palladium(π-cinnamyl) chloride dimer
- Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0)
- Dichlorobis(pyridine)palladium(II)
Uniqueness: Allylpalladium(II) trifluoroacetate dimer is unique due to its high reactivity and stability, which make it an effective catalyst in a wide range of reactions . Its ability to facilitate various cross-coupling reactions with high efficiency sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H5F3O2Pd |
|---|---|
Peso molecular |
260.51 g/mol |
Nombre IUPAC |
palladium(2+);prop-1-ene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C3H5.C2HF3O2.Pd/c1-3-2;3-2(4,5)1(6)7;/h3H,1-2H2;(H,6,7);/q-1;;+2/p-1 |
Clave InChI |
AKVDCOCVENUIBY-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C=C.C(=O)(C(F)(F)F)[O-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



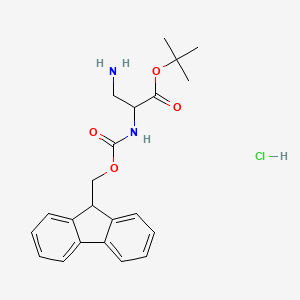
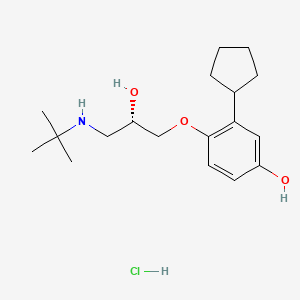
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)



